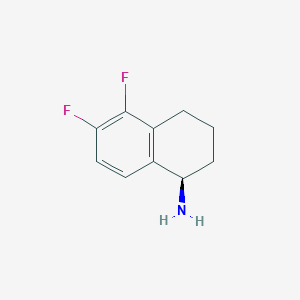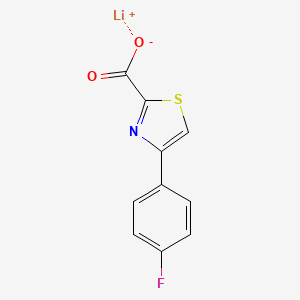
Lithium 4-(4-fluorophenyl)-1,3-thiazole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium 4-(4-fluorophenyl)-1,3-thiazole-2-carboxylate is an organolithium compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a thiazole ring, a fluorophenyl group, and a carboxylate moiety, making it a versatile candidate for numerous applications in chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 4-(4-fluorophenyl)-1,3-thiazole-2-carboxylate typically involves the reaction of 4-(4-fluorophenyl)-1,3-thiazole-2-carboxylic acid with a lithium base. The reaction is carried out in an inert atmosphere, often using solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). The reaction conditions usually require low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors. The process is optimized for large-scale production, focusing on cost-efficiency, yield, and purity. Advanced techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium 4-(4-fluorophenyl)-1,3-thiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Lithium 4-(4-fluorophenyl)-1,3-thiazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Wirkmechanismus
The mechanism by which Lithium 4-(4-fluorophenyl)-1,3-thiazole-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The presence of the fluorophenyl group enhances its ability to interact with biological membranes and proteins, potentially leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Lithium 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate
- Lithium 4-(4-bromophenyl)-1,3-thiazole-2-carboxylate
- Lithium 4-(4-methylphenyl)-1,3-thiazole-2-carboxylate
Uniqueness
Lithium 4-(4-fluorophenyl)-1,3-thiazole-2-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, reactivity, and biological activity compared to its analogs with different substituents.
Eigenschaften
Molekularformel |
C10H5FLiNO2S |
|---|---|
Molekulargewicht |
229.2 g/mol |
IUPAC-Name |
lithium;4-(4-fluorophenyl)-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C10H6FNO2S.Li/c11-7-3-1-6(2-4-7)8-5-15-9(12-8)10(13)14;/h1-5H,(H,13,14);/q;+1/p-1 |
InChI-Schlüssel |
KUWVCIQQWOOBGG-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].C1=CC(=CC=C1C2=CSC(=N2)C(=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 5-hydroxybenzo[d]isoxazole-3-carboxylate](/img/structure/B15233532.png)
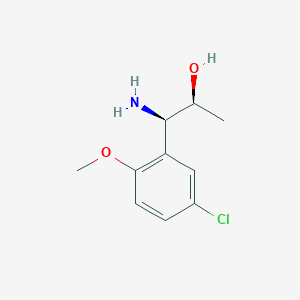
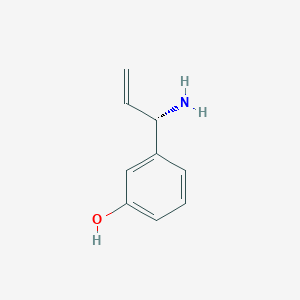




![3-Methyl-1H-pyrazolo[4,3-B]pyridine-5-carbonitrile](/img/structure/B15233583.png)
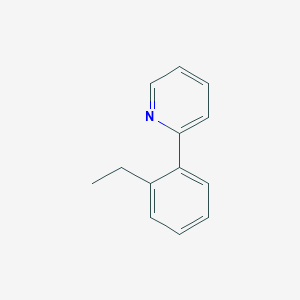

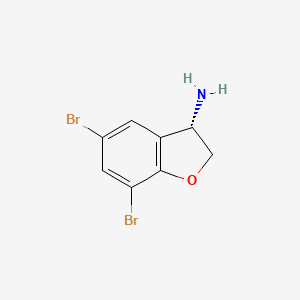
![1,3,5-Tris(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)benzene](/img/structure/B15233607.png)
